2-(2-Toluidino)isonicotinic acid
Overview
Description
2-(2-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is also known by other synonyms such as 2-(2-methylanilino)pyridine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-(2-Toluidino)isonicotinic acid includes a pyridine ring with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .Scientific Research Applications
Antibacterial Activity
2-substituted isonicotinic acid hydrazides, a category to which 2-(2-toluidino)isonicotinic acid belongs, have been studied for their antibacterial activities, especially against Mycobacterium tuberculosis. Seydel et al. (1976) explored the quantitative structure-activity relationships of these compounds, finding that the reactivity of the pyridine nitrogen atom is crucial for their biological activity, suggesting potential uses in tuberculosis treatment (Seydel, Schaper, Wempe, & Cordes, 1976).
Luminescence Properties
Isonicotinic acid and its derivatives have applications in fluorescence probing due to their luminescence properties. Yuan and Liu (2005) reported on the synthesis and luminescence of a silver(I) dimer with isonicotinic acid, indicating potential applications in the study of microsecond diffusion and dynamics in various materials (Yuan & Liu, 2005).
Electrocatalysis and CO2 Reduction
The electrocatalytic reduction of CO2 to isonicotinic acid has been demonstrated, as reported by Khoshro et al. (2015). This research highlights the dual role of CO2− in the electrosynthesis of isonicotinic acid, revealing potential applications in carbon capture and utilization technologies (Khoshro, Zare, Jafari, & Gorji, 2015).
Microbial Transformation and Metabolism Studies
Gupta and Shukla (1979) investigated the metabolism of isonicotinic acid by Sarcina sp., leading to the identification of metabolites like citrazinic acid. This study provides insights into the microbial transformation of isonicotinic acid, which could have implications in biotechnology and environmental science (Gupta & Shukla, 1979).
Photocatalytic Applications
Zulys, Adawiah, and Nasruddin (2022) explored the use of isonicotinic acid in enhancing the photocatalytic degradation efficiency of methylene blue, a dye. Their study showcases the potential of isonicotinic acid derivatives in environmental remediation and wastewater treatment (Zulys, Adawiah, & Nasruddin, 2022).
properties
IUPAC Name |
2-(2-methylanilino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGXLMDCWKKXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651397 | |
Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Toluidino)isonicotinic acid | |
CAS RN |
1019324-25-4 | |
Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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